![molecular formula C13H18ClNO2 B13476066 6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride CAS No. 2866309-00-2](/img/structure/B13476066.png)
6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications. This particular compound is characterized by its unique spiro structure, which involves a cyclopropane ring fused to an isoquinoline moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride typically involves multiple steps. One common method starts with the reaction of 6’,7’-dimethoxy-N-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’-carboxamide with 2-bromopropanoyl chloride. This reaction yields the corresponding 2-bromopropanamide, which is then converted to substituted 2-aminopropanoyl derivatives via reactions with cyclic secondary amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
科学的研究の応用
6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert antiproliferative effects by modulating metabolic pathways in hepatocellular carcinoma cells . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect key enzymes and signaling molecules involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Another isoquinoline derivative with similar structural features.
6,7-Dimethoxy-3,4-dihydroisoquinoline: A related compound used in the synthesis of Tetrabenazine.
Uniqueness
What sets 6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for studying the relationship between molecular structure and biological activity.
特性
CAS番号 |
2866309-00-2 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC名 |
6,7-dimethoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-11-5-9-7-14-8-13(3-4-13)10(9)6-12(11)16-2;/h5-6,14H,3-4,7-8H2,1-2H3;1H |
InChIキー |
KAVZFCBAOPEIRP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CNCC23CC3)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13475986.png)

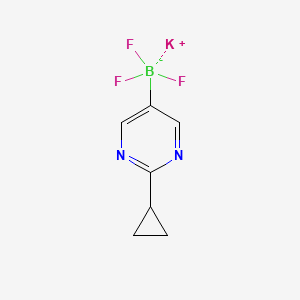
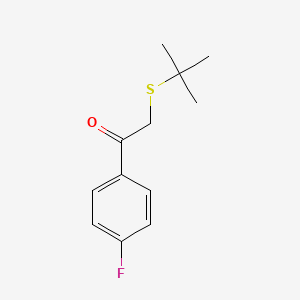

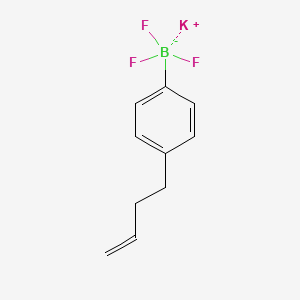
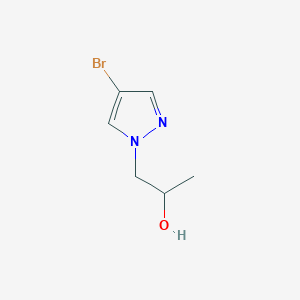
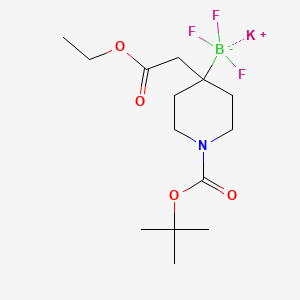
![methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)
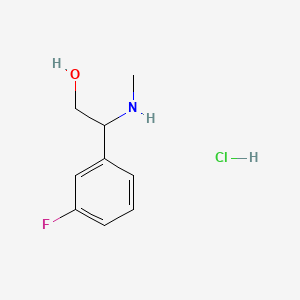
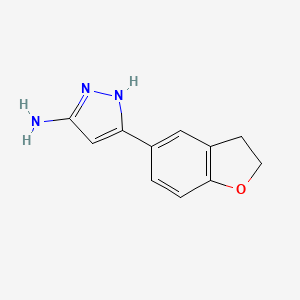
![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)
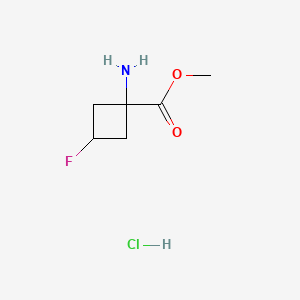
![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
